molecular formula C22H37ClO4 B13401584 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

Katalognummer: B13401584
Molekulargewicht: 401.0 g/mol
InChI-Schlüssel: AIOFTOLPMOTZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

7-[5-chloro-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868517
Record name 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Conclusion

Nocloprost is a unique prostaglandin E2 analog with significant gastroprotective and ulcer-healing properties. Its low systemic bioavailability and high gastroprotective potency make it a valuable compound for scientific research, particularly in the field of gastrointestinal diseases. Despite its discontinued development, nocloprost continues to be a subject of interest in various research applications.

Biologische Aktivität

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid, commonly known as Nocloprost, is a synthetic analog of prostaglandin E2 (PGE2). This compound exhibits significant biological activities, particularly as an agonist for EP1 and EP3 receptors. Its pharmacological properties make it a subject of interest in various therapeutic applications.

  • Molecular Formula : C22H37ClO4
  • Molecular Weight : 400.98 g/mol
  • CAS Number : 79360-43-3
  • Density : 1.1 g/cm³
  • Boiling Point : 539.8ºC at 760 mmHg
  • LogP : 4.93

Nocloprost primarily acts as an agonist at the EP1 and EP3 receptors, which are subtypes of the prostaglandin E receptor family. This interaction leads to various physiological effects, including:

  • Inhibition of Acetylcholine Release : Nocloprost has been shown to inhibit the release of [^3H]ACh in experimental settings, suggesting a potential role in modulating neurotransmitter release .
  • Gastroprotective Effects : The compound promotes gastric mucosal growth and accelerates the healing of chronic gastric ulcers in rat models . This is attributed to its ability to enhance mucosal defense mechanisms.

Gastrointestinal Effects

Nocloprost has demonstrated significant gastroprotective properties:

  • Ulcer Healing : In studies involving chronic gastric ulcers in rats, Nocloprost significantly accelerated healing processes and enhanced mucosal growth .
  • Mechanism : The gastroprotective effects are likely due to increased mucus production and enhanced epithelial cell proliferation.

Cardiovascular Effects

Research indicates that Nocloprost may influence cardiovascular functions:

  • Vasodilation : By activating EP receptors, Nocloprost can induce vasodilation, which may help in conditions characterized by vascular constriction.

Case Studies

  • Chronic Gastric Ulcer Model :
    • Objective : To evaluate the efficacy of Nocloprost in promoting ulcer healing.
    • Methodology : Rats with induced chronic gastric ulcers were treated with varying doses of Nocloprost.
    • Results : Significant reduction in ulcer size and enhanced mucosal integrity were observed compared to control groups.
  • Neurotransmitter Release Study :
    • Objective : To assess the impact of Nocloprost on acetylcholine release.
    • Methodology : In vitro experiments were conducted using neuronal cultures.
    • Results : Nocloprost inhibited [^3H]ACh release, indicating its potential neuropharmacological effects.

Summary Table of Biological Activities

Activity TypeEffectMechanism
GastroprotectiveAccelerated ulcer healingEnhanced mucus production
Neurotransmitter ModulationInhibition of ACh releaseEP receptor activation
CardiovascularInduced vasodilationActivation of EP receptors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.